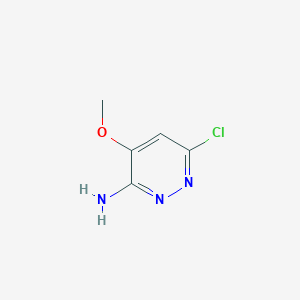

6-Chloro-4-methoxypyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKFEBMJVVTSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729710 | |

| Record name | 6-Chloro-4-methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808770-39-0 | |

| Record name | 6-Chloro-4-methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methoxypyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-4-methoxypyridazin-3-amine (CAS No: 808770-39-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxypyridazin-3-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a chloro substituent, a methoxy group, and an amine on the pyridazine core provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source |

| CAS Number | 808770-39-0 | PubChem[1] |

| Molecular Formula | C₅H₆ClN₃O | PubChem[1] |

| Molecular Weight | 159.57 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | COC1=CC(=NN=C1N)Cl | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available precursors. The following protocol is a well-reasoned pathway based on established pyridazine chemistry, particularly leveraging the principles of nucleophilic aromatic substitution (SNAr).

Overall Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

The synthesis commences with the chlorination of maleic hydrazide, a common starting material for pyridazine derivatives.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add maleic hydrazide.

-

Slowly add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents) while cooling the flask in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

The resulting precipitate, 3,6-dichloropyridazine, is then filtered, washed with cold water, and dried.

Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl groups of the tautomeric form of maleic hydrazide into chlorides. The excess POCl₃ also serves as the reaction solvent. Quenching with ice hydrolyzes the remaining POCl₃ and precipitates the product.

Step 2: Selective Monomethoxylation of 3,6-Dichloropyridazine

This step involves a nucleophilic aromatic substitution where one of the chlorine atoms is selectively replaced by a methoxy group.

Protocol:

-

Dissolve 3,6-dichloropyridazine in anhydrous methanol in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC to ensure mono-substitution.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate 3-chloro-6-methoxypyridazine.

Causality of Experimental Choices: The use of one equivalent of sodium methoxide favors the mono-substitution product. Methanol serves as both the solvent and the source of the methoxy group. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack.

Step 3: Nitration of 3-Chloro-6-methoxypyridazine

To introduce the amino group at the desired position, a nitro group is first installed via electrophilic aromatic substitution, which can then be reduced.

Protocol:

-

In a flask cooled in an ice-salt bath, slowly add 3-chloro-6-methoxypyridazine to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition, allow the reaction to stir at a controlled temperature until nitration is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, 3-chloro-6-methoxy-4-nitropyridazine.

-

Filter the solid, wash thoroughly with water until neutral, and dry.

Causality of Experimental Choices: The strong electron-withdrawing nature of the pyridazine ring and the chloro group requires harsh nitrating conditions (a mixture of sulfuric and nitric acids). The methoxy group is an activating group and will direct the nitration to the ortho and para positions. Steric hindrance will likely favor nitration at the 4-position.

Step 4: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the desired amine functionality.

Protocol:

-

Suspend 3-chloro-6-methoxy-4-nitropyridazine in a mixture of ethanol and water.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for several hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitro compound.

-

Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality of Experimental Choices: Metal-acid systems like Fe/HCl are classic and effective reagents for the reduction of aromatic nitro groups to amines. This method is generally high-yielding and cost-effective.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5-6.8 | s | 1H | Ar-H (proton on the pyridazine ring) |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~3.9-4.1 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C-O (C4) |

| ~150-155 | C-Cl (C6) |

| ~140-145 | C-N (C3) |

| ~110-115 | C-H (C5) |

| ~55-60 | -OCH₃ |

Predicted IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (amine) |

| 2950-3050 | C-H stretching (aromatic and methyl) |

| 1580-1620 | C=N and C=C stretching (pyridazine ring) |

| 1200-1300 | C-O stretching (aryl ether) |

| 1000-1100 | C-Cl stretching |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 159 and an M+2 peak at m/z 161 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This compound serves as a versatile starting material for the synthesis of a diverse range of biologically active molecules.

Role as a Scaffold for Kinase Inhibitors

The primary application of this compound and its analogs is in the development of kinase inhibitors. The pyridazine core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. The reactive chloro and amino groups allow for the introduction of various substituents to explore the ATP-binding pocket and achieve potency and selectivity.

Caption: Role of the this compound scaffold in kinase inhibition.

Derivatives of similar pyridazine amines have shown inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including:

-

Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).

-

Serine/Threonine Kinases: Including p38 MAP kinase and various Cyclin-Dependent Kinases (CDKs).

The ability to readily modify the this compound scaffold allows medicinal chemists to fine-tune the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound (CAS No: 808770-39-0) is a key heterocyclic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. The detailed synthetic protocol and understanding of its chemical behavior provided in this guide are intended to support researchers in leveraging this valuable compound for the advancement of novel therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

A Technical Guide to 6-Chloro-4-methoxypyridazin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the bedrock upon which a vast number of therapeutic agents are built. Among these, the pyridazine core stands out for its unique electronic properties and versatile reactivity. 6-Chloro-4-methoxypyridazin-3-amine is an exemplary substituted pyridazine that has garnered significant interest as a molecular building block. Its trifunctional nature—possessing a nucleophilic amino group, a displaceable chloro substituent, and an electron-donating methoxy group—makes it a highly valuable intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, core reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.

Section 1: Core Chemical and Physical Properties

This compound is a solid organic compound whose utility is defined by the interplay of its functional groups on the pyridazine ring. The electron-withdrawing nature of the two adjacent nitrogen atoms in the ring, combined with the halogen, makes the chloro-substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr). The amino and methoxy groups, in contrast, are electron-donating, modulating the reactivity of the scaffold.

A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 808770-39-0 | [1] |

| Molecular Formula | C₅H₆ClN₃O | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

| Canonical SMILES | COC1=CC(=NN=C1N)Cl | [1] |

| InChIKey | KCKFEBMJVVTSKC-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 61 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathways

While specific literature on the direct synthesis of this compound is sparse, a logical and efficient pathway can be constructed based on well-established pyridazine chemistry. A common strategy involves the sequential functionalization of a di-substituted precursor like 3,6-dichloropyridazine. The synthesis of a related compound, 3-amino-6-chloropyridazine, is typically achieved by reacting 3,6-dichloropyridazine with ammonia[2]. Building upon this, a plausible route to the target molecule would involve selective methoxylation followed by amination, or vice-versa.

A proposed workflow is outlined below. The rationale for this sequence is that the methoxy group can be introduced first, and its electron-donating nature can help modulate the reactivity for the subsequent amination step.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity and Mechanistic Insights

The primary utility of this molecule stems from the reactivity of the C6-chloro group. This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the pyridazine ring nitrogens stabilizes the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the reaction.

This reactivity allows the chlorine to be displaced by a wide variety of nucleophiles, including amines, thiols, and alcohols, making it a cornerstone for library synthesis in drug discovery. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to form C-C bonds at this position[3].

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The amino group at the C3 position is also a key functional handle. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and can participate in reactions to form ureas, sulfonamides, and other derivatives, further expanding the chemical diversity that can be generated from this scaffold[4].

Section 3: Applications in Medicinal Chemistry

Heterocyclic compounds are central to drug design, and this compound serves as an indispensable building block in this field[5]. Its structure is found within more complex molecules designed to interact with specific biological targets.

-

Kinase Inhibitors: The pyridazine core is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases. The functional groups at the 3, 4, and 6 positions of this scaffold allow for the precise placement of substituents that can occupy adjacent hydrophobic pockets, leading to high potency and selectivity. A related isomer, 6-chloro-3-methoxypyridazin-4-amine, has been noted for its use in developing kinase inhibitors for oncology and inflammation[6].

-

Scaffold for Library Synthesis: Due to its predictable reactivity at the C6 position, the molecule is an ideal starting point for creating diverse chemical libraries for high-throughput screening. The ability to easily introduce a variety of substituents allows for the systematic exploration of structure-activity relationships (SAR).

-

Precursor for Active Pharmaceutical Ingredients (APIs): This compound is a vital precursor for developing novel therapeutic agents[5]. The related intermediate, 3-amino-6-methoxypyridazine, is a key component in the synthesis of Relugolix, a drug used to treat prostate cancer and uterine fibroids[7]. This highlights the pharmaceutical relevance of the aminomethoxypyridazine core.

Section 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative SNAr-type reaction, specifically a palladium-catalyzed Suzuki-Miyaura cross-coupling to install a new aryl group at the C6 position. This is a foundational reaction in modern drug discovery.

Objective: To synthesize 6-Aryl-4-methoxypyridazin-3-amine from this compound and an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst

-

Sodium carbonate (Na₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reaction Setup (Self-Validating System):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Causality: A flame-dried flask and inert atmosphere are critical to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxidative deactivation. Sodium carbonate is the base required to activate the boronic acid for transmetalation.

-

-

Inerting the Atmosphere:

-

Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and will be rendered inactive if not handled under an inert atmosphere.

-

-

Solvent and Catalyst Addition:

-

Add the dioxane/water solvent mixture via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the stirring mixture.

-

Causality: The dioxane/water system is effective for dissolving both the organic starting materials and the inorganic base.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). TLC allows for real-time monitoring to determine the reaction endpoint, preventing side reactions from prolonged heating.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.

-

Section 5: Spectroscopic Characterization (Predicted)

While experimental spectra are best obtained empirically, the expected spectroscopic signatures for this compound can be reliably predicted based on its structure.

-

¹H NMR:

-

A singlet corresponding to the aromatic proton on the pyridazine ring (C5-H).

-

A sharp singlet for the three methoxy (-OCH₃) protons, expected around δ 3.9-4.1 ppm.

-

A broad singlet for the two amino (-NH₂) protons, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Five distinct signals are expected for the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and the heteroatoms in the ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺).

-

Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an isotopic pattern will be observed with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak. This is a definitive signature for a monochlorinated compound.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).

-

C-H stretching bands for the aromatic and methoxy groups.

-

C=N and C=C stretching vibrations from the pyridazine ring in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band for the methoxy ether linkage.

-

Section 6: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified with the following GHS hazard statements:

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2°C - 8°C[8].

-

Conclusion

This compound is a potent and versatile chemical intermediate with significant value for researchers in drug discovery. Its well-defined reactivity, particularly at the C6-chloro position, combined with additional functional handles, provides a robust platform for the synthesis of complex, biologically active molecules. Understanding its core properties, synthetic accessibility, and reactivity patterns is essential for leveraging this scaffold to its full potential in the development of next-generation therapeutics.

References

- 1. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]

- 8. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | PNC50398 [biosynth.com]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-methoxypyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 6-Chloro-4-methoxypyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The synthesis is presented with detailed, step-by-step protocols, mechanistic insights, and a discussion of the strategic considerations involved in the synthetic design.

Introduction: The Significance of Substituted Pyridazines

Pyridazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in medicinal chemistry. Substituted aminopyridazines, in particular, are key components in a variety of therapeutic agents, exhibiting a wide range of biological activities including, but not limited to, antiviral, anticancer, and antihypertensive effects.[1] The precise substitution pattern on the pyridazine ring is critical for modulating the pharmacological activity and pharmacokinetic properties of these compounds. The target molecule, this compound, represents a versatile intermediate for the synthesis of more complex drug candidates.

Strategic Overview of the Synthesis

The synthesis of this compound can be approached through a multi-step pathway starting from commercially available precursors. The core strategy involves the sequential introduction of the amino and methoxy groups onto a dichlorinated pyridazine backbone. The regioselectivity of these substitutions is a key consideration in the overall synthetic design. A plausible and efficient route, detailed in this guide, involves the initial amination of a trichloropyridazine to install the amino group, followed by a selective methoxylation.

The proposed synthetic pathway is as follows:

Caption: Proposed two-step synthesis of this compound.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of 3,6-Dichloropyridazin-4-amine

The initial step involves the regioselective amination of 3,4,6-trichloropyridazine. The reaction with ammonium hydroxide preferentially substitutes the chlorine atom at the 4-position. This selectivity can be attributed to the electronic effects of the pyridazine nitrogen atoms, which activate the 4-position for nucleophilic aromatic substitution.

Reaction:

3,4,6-Trichloropyridazine + NH₄OH → 3,6-Dichloropyridazin-4-amine

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The ammonia molecule acts as the nucleophile, attacking the electron-deficient carbon at the 4-position of the pyridazine ring. This is followed by the elimination of a chloride ion to restore the aromaticity of the ring.

Step 2: Synthesis of this compound

The second step is the selective methoxylation of 3,6-dichloropyridazin-4-amine. The methoxide ion, a strong nucleophile, will displace one of the remaining chlorine atoms. The presence of the amino group at the 4-position and the chloro group at the 6-position directs the incoming methoxy group. While a detailed analysis of the directing effects is complex, published procedures for similar structures suggest that methoxylation of a chloropyridazine is a feasible and high-yielding transformation.[2][3]

Reaction:

3,6-Dichloropyridazin-4-amine + NaOCH₃ → this compound

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Similar to the first step, this reaction follows a nucleophilic aromatic substitution pathway. The methoxide ion attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex, which then collapses with the loss of a chloride ion to yield the final product.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are presented as a guide for laboratory synthesis.

Protocol 1: Synthesis of 3,6-Dichloropyridazin-4-amine from 3,4,6-Trichloropyridazine

This protocol is adapted from a known procedure for the amination of a trichloropyridazine derivative.[4]

Materials:

-

3,4,6-Trichloropyridazine

-

14.8 N Ammonium hydroxide solution

-

Stainless steel pressure flask

-

Filtration apparatus

Procedure:

-

To a 500 mL stainless steel pressure flask, add 3,4,6-trichloropyridazine (25 g, 136 mmol).

-

Carefully add 200 mL of 14.8 N ammonium hydroxide solution to the flask.

-

Seal the pressure flask and stir the reaction mixture at 75°C for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 3,6-dichloropyridazin-4-amine.

| Parameter | Value | Reference |

| Starting Material | 3,4,6-Trichloropyridazine | [4] |

| Reagent | 14.8 N Ammonium Hydroxide | [4] |

| Temperature | 75°C | [4] |

| Reaction Time | 16 hours | [4] |

| Reported Yield | 76% | [4] |

Protocol 2: Synthesis of this compound from 3,6-Dichloropyridazin-4-amine

This protocol is a conceptual adaptation based on the methoxylation of a similar aminopyridazine.[2][3] Optimization may be required.

Materials:

-

3,6-Dichloropyridazin-4-amine

-

Sodium methoxide (25% w/w in methanol)

-

Methanol

-

Sealed reaction tube or pressure vessel

-

Silica gel for chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a sealed reaction tube, combine 3,6-dichloropyridazin-4-amine (1.0 eq).

-

Add methanol as a solvent.

-

Add sodium methoxide solution (1.1 - 1.5 eq).

-

Seal the tube and heat the reaction mixture. The temperature and time will need to be optimized, but a starting point could be 100-160°C for 12-24 hours, guided by similar transformations.[2]

-

After cooling, dilute the reaction mixture with methanol and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system to isolate this compound.

| Parameter | Value (Conceptual) | Reference |

| Starting Material | 3,6-Dichloropyridazin-4-amine | - |

| Reagent | Sodium Methoxide in Methanol | [2][3] |

| Temperature | 100-160°C (to be optimized) | [2] |

| Reaction Time | 12-24 hours (to be optimized) | [2] |

| Purification | Silica Gel Chromatography | [2] |

Data Summary and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| 3,6-Dichloropyridazin-4-amine | C₄H₃Cl₂N₃ | 163.99 | ¹H NMR (DMSO-d₆) δ ppm 7.16 (s, 2H), 6.82 (s, 1H); MS (ESI+) m/z 164 (M+H)⁺[4] |

| This compound | C₅H₆ClN₃O | 159.57 | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

Visualization of Experimental Workflow

The general laboratory workflow for the synthesis and purification of the target compound can be visualized as follows:

Caption: General experimental workflow for the two-step synthesis.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By leveraging established methodologies for the amination and methoxylation of pyridazine cores, this guide provides a solid foundation for researchers and drug development professionals to synthesize this valuable chemical intermediate. The provided protocols, while rooted in documented procedures, should be optimized for scale and specific laboratory conditions to ensure safety and efficiency.

References

An In-Depth Technical Guide to the NMR Spectroscopic Signature of 6-Chloro-4-methoxypyridazin-3-amine

Introduction: The Structural Significance of 6-Chloro-4-methoxypyridazin-3-amine

This compound is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—a halogen, an electron-donating methoxy group, and a nucleophilic amine—makes it a versatile scaffold for the synthesis of novel chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation.[1] It provides unparalleled insight into the chemical environment of each atom, allowing for unambiguous confirmation of a molecule's constitution and connectivity.[2] This guide will dissect the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale for the expected chemical shifts, multiplicities, and correlations.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct signals. The chemical environment of each proton is dictated by the electronic effects of the substituents on the pyridazine ring.

dot graph "6_Chloro_4_methoxypyridazin_3_amine_Protons" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Figure 1: Molecular structure with proton labels.

Detailed Peak Assignments

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H₅ | 6.5 - 7.0 | Singlet (s) | 1H | This sole aromatic proton is on a carbon (C5) situated between the electron-donating methoxy group (ortho) and the electron-withdrawing chloro group (meta). The methoxy group's strong shielding effect will shift this proton significantly upfield compared to unsubstituted pyridazine.[3][4] |

| NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and solvent-dependent due to hydrogen bonding and chemical exchange.[5] In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet. The signal may disappear upon D₂O exchange, a key technique for its identification.[6] |

| OCH₃ | 3.8 - 4.2 | Singlet (s) | 3H | The methoxy protons are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic system. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its local electronic environment, influenced by hybridization and the inductive and resonance effects of neighboring atoms and functional groups.

dot graph "6_Chloro_4_methoxypyridazin_3_amine_Carbons" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Figure 2: Molecular structure with carbon numbering.

Detailed Peak Assignments

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₃ | 155 - 160 | This carbon is directly attached to the strongly electron-donating amino group, causing a significant downfield shift. It is also adjacent to a ring nitrogen. Data from similar aminopyridazines supports this assignment.[7][8] |

| C₄ | 160 - 165 | Attached to the electron-donating methoxy group, this carbon is expected to be significantly deshielded. The direct attachment to the oxygen atom is the dominant effect. |

| C₅ | 105 - 115 | This is the only carbon bearing a proton. It is shielded by the ortho-methoxy group and the para-amino group, resulting in a pronounced upfield shift. |

| C₆ | 145 - 150 | Directly bonded to the electronegative chlorine atom and a ring nitrogen, this carbon will be significantly deshielded and appear downfield. |

| OCH₃ | 55 - 60 | The chemical shift for the methoxy carbon is highly characteristic and falls within this well-established range for aryl methyl ethers.[9] |

Predicted 2D NMR Correlations: Confirming Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct one-bond correlation between the aromatic proton (H₅) and its attached carbon (C₅). The methoxy protons would correlate with the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) C-H correlations, which are vital for confirming the substitution pattern.

dot graph "HMBC_Correlations" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica"];

} Figure 3: Key predicted HMBC correlations.

Key Expected HMBC Correlations:

-

The methoxy protons (OCH₃) would show a strong correlation to C₄ , confirming the position of the methoxy group.

-

The aromatic proton (H₅) would show correlations to C₃ , C₄ , and C₆ , definitively placing it on the C₅ carbon and confirming the overall substituent arrangement.

Standard Experimental Protocol

To acquire high-quality NMR data for this compound, a standardized and rigorous experimental procedure is paramount.

dot graph "NMR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];

} Figure 4: Standard workflow for NMR data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[10]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

2D NMR: If required for full structural confirmation, run standard HSQC and HMBC experiments.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Conclusion

The predicted NMR data presented in this guide provides a detailed spectroscopic fingerprint for this compound. The analysis of chemical shifts, multiplicities, and 2D correlations offers a robust framework for the structural verification of this compound. The provided experimental protocol outlines the best practices for obtaining high-quality, reliable NMR data, ensuring confidence in the characterization of this and similar molecules for research and development professionals.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

6-Chloro-4-methoxypyridazin-3-amine mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 6-Chloro-4-methoxypyridazin-3-amine

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Small heterocyclic molecules, such as pyridazine derivatives, form the backbone of many pharmacologically active compounds.[1][2] this compound (C₅H₆ClN₃O) is one such key building block, utilized in the synthesis of a variety of potential therapeutic agents. Its structural integrity, purity, and metabolic fate are critical parameters that must be rigorously established.

Mass spectrometry (MS) stands as an indispensable analytical technique in the pharmaceutical sciences, offering unparalleled sensitivity, selectivity, and speed for molecular characterization.[3] High-Resolution Mass Spectrometry (HRMS), in particular, provides the mass accuracy required for unambiguous elemental composition assignment, a cornerstone of structural elucidation.[4][5][6]

This guide provides an in-depth examination of the mass spectrometric behavior of this compound. As a self-validating system, this document will detail the theoretical underpinnings, predictive fragmentation patterns, and a field-proven experimental protocol. The causality behind experimental choices will be explained, offering researchers and drug development professionals a robust framework for the analysis of this compound and structurally related molecules.

Core Physicochemical Properties and Their MS Implications

A foundational understanding of the analyte's properties is essential for designing a mass spectrometry experiment and interpreting the resulting data. The properties of this compound are summarized below.

| Property | Value | Source | Implication for Mass Spectrometry |

| Molecular Formula | C₅H₆ClN₃O | [7] | Defines the elemental composition and the basis for exact mass calculation. |

| Average Molecular Weight | 159.57 g/mol | [7] | Useful for sample preparation calculations. |

| Monoisotopic Mass | 159.01994 Da | [7] | The precise mass used for HRMS identification and formula confirmation. |

| Structure | 3-amino, 4-methoxy, 6-chloro substituted pyridazine ring | [7] | The arrangement of functional groups dictates the ionization efficiency and fragmentation pathways. The presence of basic nitrogen atoms makes it ideal for positive mode electrospray ionization. |

| Chlorine Isotope | Contains one chlorine atom | N/A | Predicts a characteristic M:M+2 isotopic pattern of approximately 3:1, a critical diagnostic feature.[8] |

Ionization and Analysis: A High-Resolution Approach

The choice of ionization method and mass analyzer is critical for obtaining high-quality data for small molecules. For this compound, a combination of Electrospray Ionization (ESI) and a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system is the authoritative approach.

Electrospray Ionization (ESI): The Premier Choice for Polar Analytes

ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation, making it ideal for preserving the molecular ion of the analyte.[9][10] Its mechanism is particularly suited for polar molecules containing basic sites, such as the pyridazine and amine nitrogens in our target compound.

The ESI process involves three key steps:

-

Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine aerosol of charged droplets.[11][12]

-

Desolvation: The solvent evaporates from the droplets, shrinking their size and increasing the surface charge density.[12]

-

Ion Generation: When the electrostatic repulsion overcomes the droplet's surface tension (the Rayleigh limit), the droplet undergoes a "Coulomb explosion," releasing protonated analyte molecules, [M+H]⁺, into the gas phase.[11]

This gentle process ensures that the most abundant ion observed in the full scan mass spectrum is the protonated molecule, providing a clear indication of the molecular weight.[13]

Experimental Workflow Diagram

The logical flow from sample preparation to final data interpretation is crucial for a reproducible and reliable analysis.

Interpreting the Mass Spectrum: Precursor Ion and Isotopic Signature

The initial full scan (MS1) mass spectrum provides two key pieces of information for structural confirmation: the accurate mass of the protonated molecule and its distinctive isotopic pattern.

The Protonated Molecule [M+H]⁺

Given the molecular formula C₅H₆ClN₃O, the expected monoisotopic mass of the neutral molecule is 159.01994 Da.[7] In positive mode ESI, the molecule will readily accept a proton (H⁺, mass ≈ 1.00783 Da) at one of its basic nitrogen sites. Therefore, the primary ion observed will be the [M+H]⁺ adduct.

Calculated [M+H]⁺ Ion:

-

C₅H₇ClN₃O⁺ = 159.01994 + 1.00728 = 160.02722 m/z

An experimentally measured mass within 5 ppm of this theoretical value provides high confidence in the elemental composition.

The Chlorine Isotopic Pattern: A Definitive Marker

Nature has two stable isotopes of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a highly predictable isotopic pattern for any chlorine-containing molecule. The [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak that is approximately one-third its intensity.

| Ion | Isotope | Theoretical m/z | Relative Abundance |

| [M+H]⁺ | ³⁵Cl | 160.02722 | 100% |

| [M+2+H]⁺ | ³⁷Cl | 162.02427 | ~32% |

Observing this distinct 3:1 isotopic ratio is a non-negotiable validation step for confirming the presence of a single chlorine atom in the structure.[8]

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure through Fragmentation

While the MS1 scan confirms the elemental composition, tandem mass spectrometry (MS/MS) is required to probe the molecular structure. In MS/MS, the [M+H]⁺ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment (product) ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

Based on established fragmentation rules for heterocyclic and substituted aromatic compounds, several key fragmentation pathways are proposed for this compound.[8][14][15]

Proposed Fragmentation Pathways

The primary fragmentation events are expected to involve the loss of small, stable neutral molecules or radicals from the substituent groups and the pyridazine core.

-

Loss of Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted compounds is the homolytic cleavage of the O–CH₃ bond.[16]

-

Neutral Loss: •CH₃ (15.0235 Da)

-

Fragment Ion m/z: 160.0272 - 15.0235 = 145.0037

-

-

Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond is a characteristic fragmentation for halogenated aromatics.[17]

-

Neutral Loss: •Cl (34.9689 Da)

-

Fragment Ion m/z: 160.0272 - 34.9689 = 125.0583

-

-

Loss of Molecular Nitrogen (N₂): The pyridazine ring is known to be susceptible to the elimination of a stable N₂ molecule, a retro-Diels-Alder type fragmentation.[18][19]

-

Neutral Loss: N₂ (28.0061 Da)

-

Fragment Ion m/z: 160.0272 - 28.0061 = 132.0211

-

-

Consecutive Loss of CH₃ and CO: Following an initial loss, further fragmentation can occur. A plausible secondary pathway after the loss of a methyl radical is the elimination of carbon monoxide (CO).

-

Precursor: m/z 145.0037

-

Neutral Loss: CO (27.9949 Da)

-

Fragment Ion m/z: 145.0037 - 27.9949 = 117.0088

-

Fragmentation Pathway Diagram

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for acquiring high-resolution mass spectrometric data for this compound using a standard LC-Q-TOF or LC-Orbitrap system.

5.1. Sample and Reagent Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution into the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.[1]

-

Mobile Phase: Prepare mobile phases using LC-MS grade solvents. A typical mobile phase for positive mode ESI is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The formic acid serves to aid protonation.

5.2. Instrumentation and Parameters

-

Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

Table: Recommended ESI Source Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Gas Temperature | 300 - 350 °C | Ensures efficient desolvation of droplets. |

| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the source. |

| Nebulizer Pressure | 35 - 45 psig | Aids in the formation of a fine aerosol spray. |

| Capillary Voltage | 3500 - 4000 V | Provides the electrostatic potential for droplet charging. |

5.3. Data Acquisition Method

-

LC Introduction (Optional but Recommended): Use a short C18 column with a simple isocratic flow (e.g., 50% B at 0.3 mL/min) for 2-3 minutes to deliver a stable flow of the sample to the MS source.

-

MS Scan:

-

Mode: Full Scan (MS1)

-

Mass Range: 50 - 500 m/z

-

Acquisition Rate: 2 spectra/s

-

-

MS/MS Scan:

-

Mode: Targeted MS/MS or Auto MS/MS

-

Precursor Ion: 160.0272 m/z

-

Collision Energy (CE): Ramp CE from 10-40 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.

-

Collision Gas: Nitrogen.

-

Conclusion

The mass spectrometric analysis of this compound is a definitive and robust process when approached with a combination of soft ionization and high-resolution mass analysis. The key identifiers for this molecule are an accurate mass measurement of the [M+H]⁺ ion at m/z 160.0272 and the presence of a characteristic ~3:1 [M+H]⁺:[M+2+H]⁺ isotopic pattern . Tandem mass spectrometry provides orthogonal structural confirmation, with expected fragmentation pathways involving the neutral loss of N₂ and radical losses of •CH₃ and •Cl. This comprehensive guide provides the necessary framework for researchers and scientists to confidently identify and characterize this important heterocyclic building block, ensuring data integrity in the rigorous environment of pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. longdom.org [longdom.org]

- 7. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 12. longdom.org [longdom.org]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic analysis of 6-Chloro-4-methoxypyridazin-3-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-4-methoxypyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 808770-39-0) is a substituted pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] A thorough and accurate characterization of such molecules is fundamental to any research and development endeavor. This guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation. It is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, and structural elucidation of this compound and its derivatives.

Molecular Profile and Physicochemical Properties

A foundational understanding of a molecule's basic properties is a prerequisite for any analytical undertaking. The strategic placement of chloro, methoxy, and amine substituents on the pyridazine core dictates the molecule's electronic and steric characteristics, which in turn govern its spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 808770-39-0 | PubChem[3] |

| Molecular Formula | C₅H₆ClN₃O | PubChem[3] |

| Molecular Weight | 159.57 g/mol | PubChem[3] |

| Monoisotopic Mass | 159.01994 Da | PubChem[3] |

| Predicted XlogP | 0.4 | PubChem[3] |

| SMILES | COC1=CC(=NN=C1N)Cl | PubChem[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the carbon-hydrogen framework.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation of its constitution.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, displaying distinct signals for each type of proton. The chemical shifts are governed by the electronic environment; the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups will shield nearby protons, while the electronegative chlorine atom and the nitrogen atoms of the pyridazine ring will cause deshielding.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 - 7.0 | Singlet | 2H | -NH₂ | The amine protons are expected to be a broad singlet. The chemical shift can vary significantly with concentration and residual water in the solvent. The use of DMSO-d₆ allows for the observation of exchangeable protons. |

| ~6.2 - 6.4 | Singlet | 1H | H-5 | This sole aromatic proton is on a carbon atom situated between the electron-donating methoxy and amine groups, leading to a relatively upfield (shielded) chemical shift for a heteroaromatic proton. |

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ | The methoxy group protons are expected to appear as a sharp singlet in a typical region for such functional groups. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like those of the amine group.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. Due to the molecule's symmetry and substitution pattern, five distinct carbon signals are expected.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C-4 | The carbon atom bonded to the strongly electron-donating methoxy group is expected to be significantly deshielded. |

| ~155 - 160 | C-3 | The carbon bearing the amine group will also be deshielded, appearing downfield. |

| ~145 - 150 | C-6 | The carbon attached to the electronegative chlorine atom will be deshielded and appear in the aromatic region. |

| ~100 - 105 | C-5 | This sole C-H carbon is shielded by the adjacent electron-donating groups, causing it to appear relatively upfield. |

| ~55 - 60 | -OCH₃ | The methoxy carbon signal is expected in its characteristic aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Optionally, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. In this case, C-5 and the -OCH₃ carbon would appear as positive signals.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2][4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine. |

| 3080 - 3010 | C-H Aromatic Stretch | Pyridazine Ring | Stretching vibrations of the C-H bond on the aromatic ring. |

| 2980 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Stretching vibrations of the C-H bonds in the methyl group. |

| 1640 - 1590 | C=N & C=C Stretch | Pyridazine Ring | The aromatic ring stretches are characteristic and confirm the presence of the heterocyclic core. |

| 1280 - 1220 | C-O Asymmetric Stretch | Aryl-alkyl ether | Characteristic stretching of the C-O bond of the methoxy group. |

| 850 - 750 | C-Cl Stretch | Chloro-substituent | The C-Cl stretch appears in the fingerprint region and can be difficult to assign definitively but its presence is expected. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[5]

Predicted Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge) | Assignment | Rationale |

| 160.0277 | [M+H]⁺ | The protonated molecular ion is often the base peak in Electrospray Ionization (ESI) in positive mode. |

| 162.0248 | [M+2+H]⁺ | This peak is critical for confirming the presence of a single chlorine atom. The relative intensity of the [M+H]⁺ to [M+2+H]⁺ peaks should be approximately 3:1. |

| 182.0097 | [M+Na]⁺ | The formation of a sodium adduct is common in ESI-MS and can serve as a secondary confirmation of the molecular weight. |

Fragmentation Analysis: High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Tandem MS (MS/MS) experiments on the protonated molecular ion (m/z 160) could induce fragmentation, with potential losses including CH₃ (loss of 15 Da) or HCl (loss of 36 Da), providing further structural evidence.

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

The high resolution of modern instruments allows for the determination of the elemental composition from the exact mass.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring is a chromophore that is expected to exhibit characteristic π → π* and n → π* transitions.[6]

Predicted UV-Vis Absorption Data (in Ethanol)

| Predicted λₘₐₓ (nm) | Electronic Transition | Rationale |

| ~250 - 280 | π → π | This strong absorption band is characteristic of the π-conjugated system of the substituted pyridazine ring. |

| ~320 - 350 | n → π | This is a weaker absorption band resulting from the transition of a non-bonding electron (from N, O, or Cl) to an anti-bonding π* orbital. Solvent polarity can influence the position of this band.[6] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the synergistic integration of multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the structure and purity of this compound.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

This workflow demonstrates a logical progression. Mass spectrometry first confirms the molecular weight and elemental formula (presence of Cl). IR spectroscopy provides rapid confirmation of key functional groups. With this information, detailed 2D NMR experiments can be confidently interpreted to assemble the complete molecular structure. Finally, UV-Vis spectroscopy corroborates the nature of the conjugated electronic system.

References

- 1. benchchem.com [benchchem.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

A Prospective Analysis of 6-Chloro-4-methoxypyridazin-3-amine Derivatives as a Novel Scaffold for Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridazine core stands as a "privileged structure," consistently appearing in molecules with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various molecular interactions make it a fertile ground for the development of novel therapeutics. This guide focuses on a specific, yet underexplored, scaffold: 6-Chloro-4-methoxypyridazin-3-amine . While extensive research on the biological activities of its derivatives is not yet prevalent in public literature, its structural features suggest significant potential for modulation of key biological targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in exploring this promising chemical space. We will delve into the rationale for investigating these derivatives, propose a comprehensive workflow for their synthesis and biological evaluation, and discuss potential mechanisms of action based on a synthesis of knowledge from closely related pyridazine compounds. Our approach is grounded in established scientific principles and methodologies to provide a robust framework for initiating a research program centered on this novel scaffold.

The this compound Core: A Synthetically Tractable Starting Point

The parent compound, this compound, is a readily accessible chemical entity.[2] Its synthesis can be envisioned through multi-step sequences, often starting from commercially available precursors. A common synthetic route to related 3-amino-6-substituted pyridazines involves nucleophilic substitution reactions. For instance, the synthesis of 6-methoxypyridazin-3-amine can be achieved by reacting 3-amino-6-chloropyridazine with sodium methoxide.[3] This highlights the reactivity of the 6-chloro position, which is a key site for derivatization.

The presence of three key functional groups—a reactive chloro group at the 6-position, an amino group at the 3-position, and a methoxy group at the 4-position—provides multiple avenues for synthetic modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity.

Rationale for Investigation: The Promise of the Pyridazine Scaffold

The broader class of pyridazine and pyridazinone derivatives has demonstrated significant therapeutic potential across various disease areas, providing a strong rationale for investigating novel derivatives of the this compound core.

Anticancer Activity

Pyridazine-containing compounds have shown considerable promise as anticancer agents.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. For example, certain pyridazine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in the growth of various cancers.

Kinase Inhibition

The deregulation of protein kinase activity is a hallmark of many diseases, including cancer. Pyridazine-based scaffolds have been successfully employed in the design of potent and selective kinase inhibitors. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating binding to the ATP-binding site of kinases.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by modulating the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins.[1]

A Proposed Workflow for the Synthesis and Evaluation of Novel this compound Derivatives

The following workflow outlines a systematic approach to the design, synthesis, and biological evaluation of a library of novel derivatives based on the this compound scaffold.

Caption: Proposed workflow for the discovery and development of novel therapeutics based on the this compound scaffold.

Synthetic Strategy: A Modular Approach

A library of derivatives can be generated by modifying the parent scaffold at the 6-position. The reactive chloro group is amenable to nucleophilic aromatic substitution with a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse chemical functionalities to probe the chemical space around the core structure.

Caption: General synthetic scheme for the derivatization of the this compound core.

Primary Biological Screening: Cytotoxicity Assays

The initial biological evaluation of the synthesized library should focus on assessing the cytotoxic potential of the compounds against a panel of human cancer cell lines. The MTT or XTT assays are robust and widely used colorimetric methods for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Hypothetical Data Presentation

| Compound ID | R-Group at C6 | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| Parent | -Cl | >100 | >100 | >100 |

| Derivative 1 | -NH-Ph | 25.4 | 32.1 | 18.9 |

| Derivative 2 | -S-Ph | 15.2 | 21.8 | 12.5 |

| Derivative 3 | -O-Ph | 45.7 | 55.3 | 38.4 |

| Doxorubicin | N/A | 0.8 | 1.2 | 0.9 |

Secondary Assays: Elucidating the Mechanism of Action

Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of action.

Kinase Inhibition Assays: Based on the prevalence of kinase inhibitory activity among pyridazine derivatives, screening against a panel of cancer-related kinases (e.g., EGFR, VEGFR, CDK2) is a logical next step. The ADP-Glo™ Kinase Assay is a luminescent-based assay that can be used to measure the activity of a wide range of kinases.

Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can be performed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Prospective Structure-Activity Relationships (SAR)

Based on the analysis of related pyridazine scaffolds, we can hypothesize potential SAR for this compound derivatives:

-

Substitution at the 6-position: The nature of the substituent at the 6-position is likely to have a significant impact on biological activity. The introduction of different aryl or heteroaryl groups via amino, thio, or ether linkages will modulate the steric and electronic properties of the molecule, influencing its interaction with biological targets.

-

Role of the 4-methoxy group: The methoxy group at the 4-position may play a role in orienting the molecule within a binding pocket and could be a site for further optimization.

-

Importance of the 3-amino group: The amino group at the 3-position is likely to be a key hydrogen bond donor, crucial for anchoring the molecule to its target protein.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the known biological activities of the broader pyridazine class provide a strong foundation for a drug discovery program. The proposed workflow offers a systematic approach to the synthesis and evaluation of new derivatives, with the potential to identify lead compounds with potent and selective biological activity. Further investigation into the SAR and mechanism of action of these novel derivatives is warranted and could lead to the development of next-generation therapeutics for a range of diseases.

References

- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H6ClN3O | CID 58694558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Chloro-4-methoxypyridazin-3-amine

Introduction: The Privileged Pyridazine Scaffold in Kinase Inhibitor Discovery

The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions, particularly with the hinge region of the ATP-binding site of kinases, make it an invaluable building block in the design of potent and selective kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.

This technical guide focuses on the synthetic utility of a key pyridazine intermediate: 6-Chloro-4-methoxypyridazin-3-amine . The strategic placement of the chloro, methoxy, and amine functionalities on the pyridazine ring provides a versatile platform for the synthesis of a diverse library of kinase inhibitors. The chloro group serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties to probe the hydrophobic regions of the kinase active site. The amino group, on the other hand, can act as a key hydrogen bond donor or be further functionalized to modulate the compound's physicochemical properties.